2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-9-2-4-10(5-3-9)19-12-6-1-8(7-11(12)18)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFIYRGKMNHEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach for 2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline involves nucleophilic aromatic substitution reactions, typically between 4-fluorophenol and 2,5-dichloroaniline derivatives under basic conditions. The key steps and conditions are summarized below:
This synthetic method is widely adopted due to its straightforward reaction mechanism and the availability of starting materials. The nucleophilic aromatic substitution is favored by the presence of electron-withdrawing trifluoromethyl groups on the aromatic ring, which activate the ring toward substitution.
Industrial Scale Production
Industrial synthesis of this compound generally follows the laboratory synthetic route but incorporates process optimizations for scale-up:
- Continuous flow reactors are employed to improve heat and mass transfer, enabling precise control over reaction temperature and time.
- Automated reagent dosing and inline monitoring optimize reaction yields and purity.
- Reaction parameters such as base concentration, solvent choice, and temperature are finely tuned to maximize throughput and minimize by-products.
- The use of potassium carbonate as a base and DMF as solvent remains standard, but greener solvent alternatives are being explored.
This approach ensures consistent product quality with high yield and reduces production costs.
Alternative Synthetic Routes and Precursors
While the main route uses 4-fluorophenol and 2,5-dichloroaniline, alternative methods involve:
- Reduction of nitro precursors : For instance, 4-fluoro-3-nitrobenzotrifluoride can be reduced using iron powder and hydrochloric acid in methanol to yield fluorinated anilines with high yield (~82%).
- Ammoniation of chlorinated intermediates : 2,6-dichloro-4-trifluoromethyl aniline can be synthesized via ammoniation of trichlorobenzotrifluoride derivatives under high pressure and temperature without catalysts, improving yield and simplifying the process.
These methods offer routes to related fluorinated anilines, which can be further functionalized to obtain the target compound.
Reduction of Nitro Intermediates
A critical step in the synthesis is the reduction of nitro-substituted intermediates to the corresponding anilines. A typical procedure involves:
- Using tin(II) chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid.
- The reaction is conducted in THF solvent with controlled temperature to manage exothermicity.
- After reduction, the reaction mixture is basified with aqueous sodium hydroxide to precipitate inorganic salts, which are filtered off.
- Extraction with ethyl acetate, drying over potassium carbonate, and solvent removal yields crude product.
- Final purification is achieved by silica gel chromatography using toluene as eluent.
This method is efficient and yields high-purity aniline derivatives necessary for subsequent applications.
Reaction Mechanism Insights
The nucleophilic aromatic substitution mechanism involves:
- The phenolate ion (from 4-fluorophenol and base) attacking the electron-deficient aromatic ring of 2,5-dichloroaniline.
- The presence of the trifluoromethyl group enhances the electrophilicity of the aromatic carbon bearing the leaving group (chlorine), facilitating substitution.
- The reaction proceeds via a Meisenheimer complex intermediate, followed by elimination of chloride ion.
Reduction of nitro groups proceeds through electron transfer steps facilitated by SnCl2 under acidic conditions, converting nitro groups to amines.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Nucleophilic aromatic substitution | 4-Fluorophenol, 2,5-dichloroaniline, K2CO3, DMF, elevated temperature | High yield, straightforward | Requires elevated temperature, use of DMF solvent |
| Nitro reduction using SnCl2/HCl | SnCl2·2H2O, concentrated HCl, THF, 0-40 °C | Efficient reduction, good yields | Exothermic, requires careful temperature control |
| Iron/HCl reduction of nitrobenzotrifluoride | Iron powder, HCl, methanol, sodium bicarbonate | Cost-effective, high yield | Longer reaction time, filtration step needed |
| Ammoniation of chlorinated intermediates | Ammonia water, high pressure and temperature | Catalyst-free, scalable | Requires high pressure equipment |
Research Findings and Optimization
- Studies indicate that increasing the amount of ammonia in ammoniation reactions increases yield up to an optimum point, beyond which yield decreases due to side reactions.
- Temperature control during nitro reduction is critical to prevent over-reduction or decomposition.
- The choice of solvent impacts reaction rate and selectivity; DMF is preferred for substitution reactions due to its polarity and ability to dissolve both reactants and base.
- Continuous flow synthesis enhances scalability and reproducibility compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound can modulate various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Substituent Effects on Phenoxy Group
The phenoxy group's substituent significantly influences physicochemical and biological properties:
*Calculated based on analogous structures.
Positional Isomerism of Trifluoromethyl Group
The position of the -CF₃ group on the aniline ring critically affects biological activity:
- Ortho-Substituted Analogues : Derivatives like 2-(trifluoromethyl)aniline (ortho-CF₃) exhibit higher enzymatic inhibition and lower cytotoxicity due to reduced basicity (pKa ~0.94) and steric effects that optimize target interactions .
- Meta-Substituted Analogues: In 5-(trifluoromethyl)aniline (meta-CF₃), the electron-withdrawing effect is less pronounced, leading to moderate activity. For example, this compound may show weaker inhibition of FtsZ or DprE1 enzymes compared to ortho isomers .
Biological Activity
2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline, with the CAS number 937596-44-6, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a fluorophenoxy group and a trifluoromethyl substituent, which contribute to its chemical reactivity and biological properties.
- Molecular Formula : C13H9F4N
- Molecular Weight : 263.21 g/mol
- Canonical SMILES : C1=CC=C(C(=C1)F)OCC2=C(C(=C(C=C2)F)F)N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Receptor Activity : It has been reported to bind to certain receptors, influencing downstream signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 7.8 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses moderate antibacterial effects against Gram-positive bacteria, such as Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study on Antitumor Effects
A significant study published in the Journal of Medicinal Chemistry explored the antitumor effects of this compound in xenograft models. The results showed a marked reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent.
Research on Enzyme Inhibition
Another research article focused on the compound's ability to inhibit specific kinases involved in cancer progression. The findings indicated that it could serve as a lead compound for developing targeted therapies against resistant cancer types.
Q & A
Basic: What are the recommended synthetic routes for 2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline?
Answer:
A common approach involves palladium-catalyzed cross-coupling reactions. For example:
- Step 1: React 5-(trifluoromethyl)aniline derivatives with fluorophenoxy precursors using catalysts like tetrakis(triphenylphosphine)palladium(0) under inert atmospheres (e.g., nitrogen) .
- Step 2: Purify intermediates via C18 reverse-phase chromatography (acetonitrile/water with formic acid) .
- Key Conditions: Temperatures of 80°C in polar aprotic solvents like N,N-dimethylformamide (DMF) improve yield .
Table 1: Example Reaction Parameters
| Component | Details | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Solvent | DMF | |
| Temperature | 80°C | |
| Purification | Reverse-phase chromatography |
Advanced: How do substituents influence the reactivity of this compound in catalytic systems?
Answer:
The electron-withdrawing trifluoromethyl (-CF₃) and fluorophenoxy groups reduce electron density on the aromatic ring, favoring electrophilic substitution at specific positions. For instance:
- Steric Effects: Bulky substituents (e.g., pyrimidinyl groups) may require optimized catalysts to avoid steric hindrance .
- Electronic Effects: Fluorine atoms enhance para-directing behavior, as seen in coupling reactions with brominated intermediates .
- Data Insight: In analogous systems, yields drop from 75% to 13% when introducing bulky pyridinyl groups, highlighting the need for tailored catalysts .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential Methods:
- LCMS/HPLC: Confirm molecular ion peaks (e.g., m/z 265 [M+H]⁺) and retention times (e.g., 0.81 minutes under SQD-FA05 conditions) .
- NMR: Assign peaks for -NH₂ (δ ~5 ppm), -CF₃ (δ ~120 ppm in ¹⁹F NMR), and aromatic protons .
- Refractive Index/Density: Compare measured values (e.g., n₂₀/D 1.466, density 1.393 g/mL) to literature for purity assessment .
Table 2: Physical Properties of Analogous Compounds
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 207–208°C | |
| Density (25°C) | 1.393 g/mL | |
| Refractive Index (20°C) | 1.466 |
Advanced: How can competing side reactions during trifluoromethylation be minimized?
Answer:
Strategies:
- Catalyst Selection: Use CuI or Pd-based catalysts to enhance regioselectivity, as seen in trifluoromethylated poly(phenylene oxide) synthesis .
- Additives: Potassium phosphate (K₃PO₄) or pyrrole-2-carboxylate can stabilize intermediates and suppress byproducts .
- Temperature Control: Lower temperatures (e.g., 60°C vs. 100°C) reduce decomposition of sensitive -CF₃ groups .
Basic: How to optimize fluorophenoxy group introduction in this compound?
Answer:
Protocol:
- Reagent: Use 4-fluorophenol derivatives activated with leaving groups (e.g., bromine or iodine).
- Conditions: Perform Ullmann-type coupling with CuI at 110–120°C in DMSO .
- Workup: Extract with ethyl acetate and wash with brine to remove unreacted phenol .
Advanced: How to resolve contradictions in reported physicochemical data?
Answer:
Methodology:
- Cross-Validation: Compare melting points, NMR shifts, and LCMS data across independent studies (e.g., PubChem vs. patent literature) .
- Reproducibility Tests: Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .
- Advanced Techniques: Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and isotopic patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
